The synthesis of KJ Pyr 9 involves several key steps utilizing organic chemistry techniques. The compound is generally derived from a series of reactions aimed at constructing its complex molecular framework. The synthesis typically includes:
The technical details of the synthesis include the use of specific reagents such as acetic acid and N,N-dimethylformamide, along with careful control of reaction conditions like temperature and time to optimize yield and purity .
KJ Pyr 9 has a complex molecular structure characterized by multiple aromatic rings and heteroatoms that contribute to its binding affinity for the MYC protein. The specific arrangement of these functional groups is critical for its biological activity.
The molecular formula and weight of KJ Pyr 9 are essential data points that define its chemical identity. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure during synthesis .
KJ Pyr 9 primarily functions through non-covalent interactions with the MYC/MAX heterodimer. While it does not significantly affect MYC/MAX interaction at concentrations up to 10 μM in certain assays, it has been shown to influence other related pathways indirectly.
The compound's interactions can be analyzed using surface plasmon resonance (SPR) and microscale thermophoresis (MST), which measure binding affinities and kinetics between KJ Pyr 9 and target proteins .
KJ Pyr 9 disrupts the MYC/MAX interaction by binding to specific sites on the MYC protein, thereby inhibiting its transcriptional activity. This action is crucial in cancer cells where MYC is often overexpressed.
Studies have indicated that KJ Pyr 9 can effectively block the growth of MYC-amplified cancer cell xenografts in vivo, demonstrating its potential therapeutic efficacy against tumors driven by MYC overexpression .
KJ Pyr 9 is typically a solid at room temperature, with properties that may include solubility in organic solvents and stability under standard laboratory conditions.
The chemical properties include its reactivity profile, which allows it to engage in specific interactions with biological macromolecules without undergoing significant degradation or modification under physiological conditions.
KJ Pyr 9 has several scientific applications, particularly in cancer research. Its primary use is as a tool compound for studying the role of MYC in oncogenesis. Researchers utilize KJ Pyr 9 to investigate:
The Myc oncoprotein (c-MYC) is a master transcriptional regulator encoded by the MYC proto-oncogene, belonging to a family that includes MYCN and MYCL. Structurally, Myc comprises three critical domains:
Functionally, Myc regulates ~15% of the global transcriptome, driving processes like cell proliferation, metabolism, apoptosis, and ribosome biogenesis [5] [10]. Dysregulation occurs in >70% of human cancers through mechanisms like gene amplification, chromosomal translocations, or upstream signaling pathway mutations, making it a high-value therapeutic target [5] [9].
Myc’s oncogenic activity is strictly dependent on dimerization with Max. The Myc-Max heterodimer binds to E-box DNA sequences (CACGTG), recruiting chromatin-modifying complexes (e.g., TRRAP/TIP60) to activate transcription of target genes (CDK4, nucleolin) and repress tumor suppressors (p21, p15) [6] [9] [10]. This interaction stabilizes Myc’s conformation, enabling DNA binding. In cancers, sustained Myc-Max activity drives uncontrolled proliferation and genomic instability [2] [6]. Disrupting this dimerization abrogates Myc-driven transcription and tumorigenesis, validating it as a key intervention point [6] [9].
Myc’s TAD is intrinsically disordered (IDP), lacking stable tertiary structures. This confers functional versatility but complicates drug discovery:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7